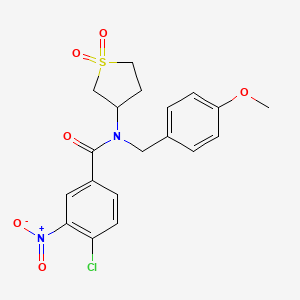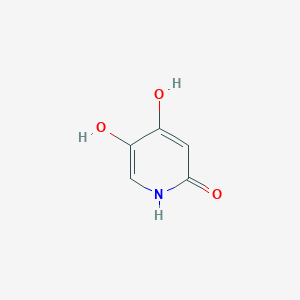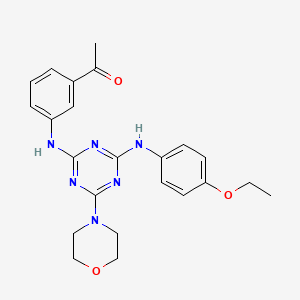
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H19ClN2O6S and its molecular weight is 438.88. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reductive Chemistry and Cytotoxicity
Research into the reductive chemistry of nitrobenzamide derivatives has highlighted their potential as hypoxia-selective cytotoxins. These compounds exhibit selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction of nitro groups to amine or hydroxylamine derivatives. The study by Palmer et al. (1995) on the novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide exemplifies this application, where electron addition to the nitro group and subsequent reductions produce cytotoxic amine derivatives, contributing to the understanding of the compound's mechanism of action in hypoxic tumor cells Palmer et al., 1995.
Protective Group Chemistry
The use of nitrobenzyl groups, including derivatives similar to 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide, as protective groups for hydroxyl functions in organic synthesis, has been documented. Kukase et al. (1990) described the versatile use of 4-nitrobenzyl groups for protecting hydroxyl functions, showcasing the selective removal of these groups in the presence of other protecting groups Kukase et al., 1990.
Photocatalytic Oxidation
Research on the photocatalytic oxidation of benzyl alcohol and its derivatives, including those related to 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide, has demonstrated the potential of these compounds in the presence of molecular oxygen on titanium dioxide under visible light irradiation. This highlights their role in selective photocatalytic reactions, contributing to advancements in green chemistry Higashimoto et al., 2009.
Deprotection Selectivity
The selective deprotection of benzyl-type protecting groups, including 4-methoxybenzyl, has been explored, revealing insights into the chemical behavior and applications of these groups in synthetic chemistry. Horita et al. (1986) discussed the selectivity of deprotection for hydroxy functions, demonstrating the methodological advancements in the field Horita et al., 1986.
Propriétés
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6S/c1-28-16-5-2-13(3-6-16)11-21(15-8-9-29(26,27)12-15)19(23)14-4-7-17(20)18(10-14)22(24)25/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZXIXKJOHUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2848170.png)

![Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2848174.png)
amino]propanenitrile](/img/structure/B2848175.png)
![N'-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide](/img/structure/B2848177.png)

methanone](/img/structure/B2848179.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2848180.png)
![Ethyl 2-(2-(2-((4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2848184.png)

![Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2848189.png)
![2-Amino-4-(3-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2848190.png)
![2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2848191.png)
